Predicted ACD/LogP Hydrophobicity Comparison Against 2-Chloro-4-methyl-1-pentanol
Using the same ACD/Labs Percepta prediction platform (version 14.00), 2-chloro-3-methylpentan-1-ol and its positional isomer 2-chloro-4-methyl-1-pentanol exhibit identical predicted ACD/LogP values of 1.68 . This equivalence in hydrophobicity, combined with identical boiling points (177.1±13.0 °C) and vapor pressures (0.3±0.7 mmHg), indicates that selection between these two isomers cannot rely on gross lipophilicity; instead, the user must rely on the differential reactivity imparted by the methyl group’s position (C3 vs. C4) on reaction kinetics or regioselectivity.
| Evidence Dimension | ACD/LogP (Predicted) |
|---|---|
| Target Compound Data | 1.68 (ACD/Labs v14.00) |
| Comparator Or Baseline | 2-Chloro-4-methyl-1-pentanol; ACD/LogP = 1.68 |
| Quantified Difference | 0.00 (identical within prediction error) |
| Conditions | Predicted via ACD/Labs Percepta PhysChem Module v14.00; no experimental measurement available. |
Why This Matters
The identical logP confirms that purchasing decisions must hinge on specific synthetic outcome requirements (e.g., regioselective ring-opening) rather than on generic hydrophobicity, preventing incorrect analog substitution.
